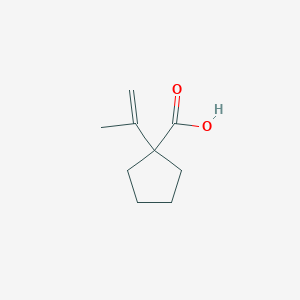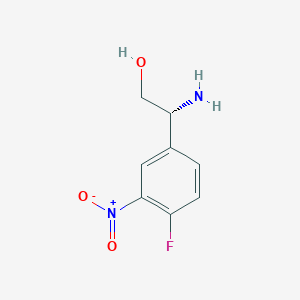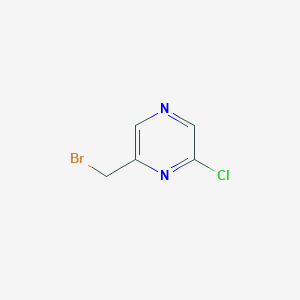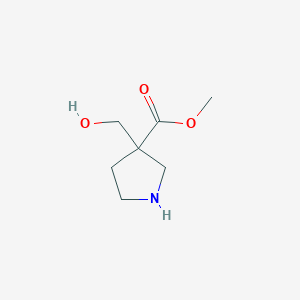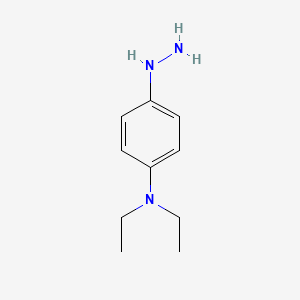
N,N-Diethyl-4-hydrazineylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-hydrazinylaniline is an organic compound with the molecular formula C10H17N3. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by diethyl and hydrazinyl groups. This compound is primarily used in research and development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-hydrazinylaniline typically involves the reaction of N,N-diethylaniline with hydrazine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The process involves the following steps:
- The reaction mixture is heated to a temperature of around 80-100°C for several hours.
- The product is then purified using techniques such as recrystallization or column chromatography.
N,N-diethylaniline: is reacted with in the presence of a catalyst such as .
Industrial Production Methods
Industrial production of N,N-diethyl-4-hydrazinylaniline follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-4-hydrazinylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
Azo compounds: Formed through oxidation.
Hydrazine derivatives: Formed through reduction.
Substituted anilines: Formed through substitution reactions.
Applications De Recherche Scientifique
N,N-diethyl-4-hydrazinylaniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-hydrazinylaniline involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diethylaniline: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
N,N-dimethyl-4-hydrazinylaniline: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and properties.
4-hydrazinylaniline: Lacks the diethyl groups, resulting in different solubility and reactivity.
Uniqueness
N,N-diethyl-4-hydrazinylaniline is unique due to the presence of both diethyl and hydrazinyl groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industrial settings.
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
N,N-diethyl-4-hydrazinylaniline |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)10-7-5-9(12-11)6-8-10/h5-8,12H,3-4,11H2,1-2H3 |
Clé InChI |
XGMBIIKVAUZZRB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)


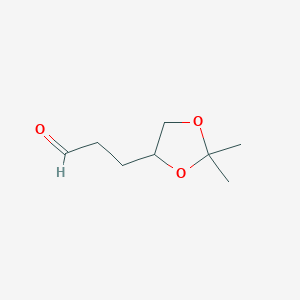
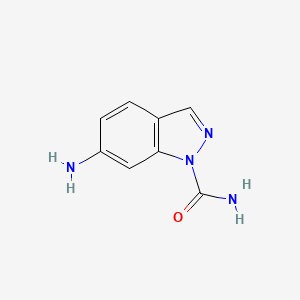
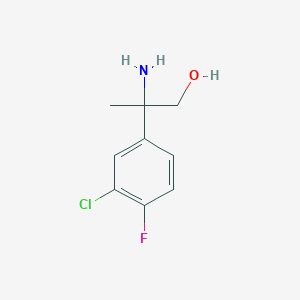
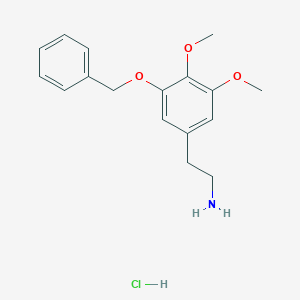
![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)

